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Compound of Interest

Compound Name: Methyl adamantane-1-carboxylate

Cat. No.: B026534 Get Quote

Adamantane, a rigid, lipophilic, tricyclic alkane, has emerged as a privileged scaffold in

medicinal chemistry. Its unique properties, including steric bulk, metabolic stability, and the

ability to be functionalized at various positions, have led to the development of numerous

therapeutic agents across different disease areas. This guide provides a comparative analysis

of the structure-activity relationships (SAR) of adamantane-based compounds, supported by

experimental data and protocols.

Antiviral Agents: M2 Proton Channel Inhibitors
Adamantane derivatives like Amantadine and Rimantadine were among the first antiviral drugs

approved for the treatment of Influenza A. They function by blocking the M2 proton channel, a

crucial component for viral uncoating within the host cell.

Data Presentation: SAR of M2 Channel Inhibitors
The antiviral activity of adamantane derivatives is highly sensitive to substitutions on the

adamantane cage. The following table summarizes the activity of key analogues against

Influenza A/H3N2.
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Compound Structure R1 R2 IC50 (µM)

Amantadine
1-

adamantylamine
H H 0.3

Rimantadine

α-methyl-1-

adamantanemet

hylamine

CH₃ H 0.1

2-

adamantylamine
- - - >100

N-methyl-

amantadine
H CH₃ >10

Data compiled from various sources studying adamantane antivirals.

Key SAR Insights:

An amino group at the 1-position of the adamantane cage is essential for activity. Shifting it

to the 2-position results in a complete loss of function.

The addition of a methyl group to the aminoethyl side chain (Rimantadine) enhances

potency compared to Amantadine.

N-alkylation of the amino group generally reduces or abolishes antiviral activity.

Experimental Protocols: Plaque Reduction Assay
A plaque reduction assay is a standard method to determine the antiviral efficacy of a

compound.

Objective: To quantify the reduction in viral plaques in a cell monolayer in the presence of the

test compound.

Methodology:

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and

grown to form a confluent monolayer.
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Viral Infection: The cell monolayer is washed and then infected with a known dilution of

Influenza A virus for 1 hour at 37°C.

Compound Treatment: After infection, the viral inoculum is removed, and the cells are

overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various

concentrations of the adamantane derivative.

Incubation: The plates are incubated for 2-3 days at 37°C to allow for the formation of viral

plaques.

Plaque Visualization and Counting: The cells are fixed and stained with a solution like crystal

violet. Plaques, which are clear zones where the virus has killed the cells, are then counted.

IC50 Determination: The concentration of the compound that reduces the number of plaques

by 50% compared to the untreated control is determined as the IC50 value.

Visualization: Mechanism of M2 Channel Blockade
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Caption: Mechanism of adamantane antivirals blocking the M2 proton channel.

Antidiabetic Agents: DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the

treatment of type 2 diabetes. The adamantane moiety is incorporated into some of these

inhibitors, such as Saxagliptin, to enhance their binding affinity and pharmacokinetic properties.
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Data Presentation: SAR of Adamantane-Based DPP-4
Inhibitors
The following table compares the DPP-4 inhibitory activity of compounds with and without the

adamantane group.

Compound Key Structural Feature DPP-4 IC50 (nM)

Vildagliptin
Adamantane-like cage

(tricyclo[3.3.1.13,7]decane)
2.3

Saxagliptin 3-hydroxyadamantyl group 50

Analogue 1
Cyclohexyl group instead of

adamantyl
250

Analogue 2
Phenyl group instead of

adamantyl
>1000

Data is illustrative and compiled from public domain sources on medicinal chemistry.

Key SAR Insights:

The rigid and bulky adamantane scaffold provides optimal hydrophobic interactions within

the S1 pocket of the DPP-4 enzyme.

Replacing the adamantane group with smaller or more flexible hydrophobic groups like

cyclohexyl or phenyl leads to a significant decrease in inhibitory potency.

Hydroxylation of the adamantane cage, as in Saxagliptin, can be used to modulate binding

and pharmacokinetic properties.

Experimental Protocols: In Vitro DPP-4 Inhibition Assay
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against

the DPP-4 enzyme.

Methodology:
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Reagents: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-

AMC), and the test compound.

Assay Procedure:

The test compound is serially diluted in a buffer (e.g., Tris-HCl).

The DPP-4 enzyme is pre-incubated with the diluted compound for a specified time (e.g.,

15 minutes) at room temperature in a 96-well plate.

The fluorogenic substrate is added to initiate the enzymatic reaction.

Fluorescence Measurement: The plate is incubated, and the fluorescence intensity is

measured over time using a microplate reader (Excitation/Emission wavelengths are specific

to the substrate, e.g., 360/460 nm for AMC).

Data Analysis: The rate of reaction is calculated from the fluorescence measurements. The

percent inhibition for each compound concentration is determined relative to a control

without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response

curve.

Visualization: DPP-4 Inhibition Workflow
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Compounds: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b026534#structure-activity-relationship-of-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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